Uridine is a natural nucleoside found in RNA. It consists of a uracil base linked to a ribose sugar molecule.
In AZDU, the ribose sugar is modified in two ways:
At the 2' and 5' positions, the hydroxyl groups (OH) are replaced with hydrogen atoms (H), making it a dideoxy nucleoside. ()
At the 5' position, an azido group (N₃) is attached, replacing the original oxygen atom.
Potential Research Applications:
While research on AZDU itself is limited, its structural modifications offer intriguing possibilities for scientific exploration:
Antimetabolite Properties: The dideoxy modification might hinder the incorporation of AZDU into DNA during replication. This property could be investigated for its potential as an antiviral or anticancer agent, as these diseases involve rapid cell division. ()
Click Chemistry Applications: The azido group is a valuable functional group in click chemistry, a powerful tool for biomolecule conjugation. AZDU could be incorporated into probes or ligands to study specific biological processes. ()
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